molecular formula C12H13FO4 B2395242 Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate CAS No. 104029-18-7

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B2395242
CAS No.: 104029-18-7
M. Wt: 240.23
InChI Key: OBCSRXWQNGNXNQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which modulate its reactivity and physicochemical properties.

Properties

IUPAC Name

ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCSRXWQNGNXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Fluoro-2-Methoxybenzoyl Chloride

The synthesis begins with the preparation of the acyl chloride derivative. Commercially available 5-fluoro-2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride, yielding the acyl chloride.

Reaction Conditions :

  • Temperature : Reflux (70–80°C)
  • Time : 3–4 hours
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the crude product is used directly in the next step.

Enolate Formation and Acylation

Ethyl acetoacetate is deprotonated at its α-carbon using a strong base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C. The resulting enolate attacks the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzoyl chloride, forming the β-keto ester product after aqueous workup.

Optimization Insights :

  • Base Selection : LDA provides superior enolate stability compared to NaH or KOtBu, minimizing side reactions.
  • Solvent : THF ensures optimal solubility and low-temperature compatibility.
  • Stoichiometry : A 1:1 molar ratio of enolate to acyl chloride prevents over-acylation.

Representative Data :

  • Yield : 72–85% (isolated)
  • Purity : >95% (via HPLC)
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.40 (m, 1H, ArH), 6.95–6.85 (m, 2H, ArH), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 3.75 (s, 2H, COCH₂CO), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
    • ¹³C NMR (100 MHz, CDCl₃) : δ 198.5 (C=O, ketone), 170.2 (C=O, ester), 162.1 (d, J = 245 Hz, C-F), 154.3 (OCH₃), 130.5–112.4 (aromatic carbons), 61.8 (OCH₂CH₃), 56.1 (OCH₃), 45.2 (COCH₂CO), 14.1 (CH₃).

Friedel-Crafts Acylation of Substituted Anisole

While less common due to the deactivating nature of the fluorine substituent, Friedel-Crafts acylation can be employed if the aromatic ring retains sufficient electron density. This method is contingent on the methoxy group’s ortho-directing effects outweighing the fluorine’s meta-directing influence.

Reaction Setup

A solution of 2-methoxyanisole in dichloromethane (DCM) is treated with aluminum chloride (AlCl₃) as a Lewis acid, followed by slow addition of ethyl oxalyl chloride. The reaction proceeds via electrophilic acylation at the 5-position, with subsequent esterification.

Challenges and Mitigation :

  • Regioselectivity : Competing meta-acylation by fluorine is suppressed by using excess AlCl₃ (3.0 equiv) to enhance electrophilicity.
  • Side Reactions : Competitive dialkylation is minimized by maintaining a low temperature (0–5°C).

Performance Metrics :

  • Yield : 50–60% (lower due to steric and electronic hindrance)
  • Purity : 85–90% (requires silica gel chromatography for purification)

Transesterification of Methyl β-Keto Ester Precursors

An alternative route involves transesterification of mthis compound with ethanol in the presence of an acid catalyst. This method is advantageous when the methyl ester is more readily accessible.

Procedure :

  • Methyl β-keto ester (1.0 equiv) is dissolved in anhydrous ethanol.
  • Sulfuric acid (0.1 equiv) is added, and the mixture is refluxed for 12 hours.
  • The product is isolated via neutralization and extraction.

Key Considerations :

  • Equilibrium Control : Excess ethanol drives the reaction toward the ethyl ester.
  • Catalyst Efficiency : p-Toluenesulfonic acid (PTSA) offers comparable yields to H₂SO₄ with milder conditions.

Yield Comparison :

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 78 12 80
PTSA 78 18 75

Green Chemistry Approaches: Solvent-Free Mechanochemical Synthesis

Emerging methodologies emphasize solvent-free conditions to enhance sustainability. Ball milling ethyl acetoacetate with 5-fluoro-2-methoxybenzoic acid and a coupling agent (e.g., DCC) yields the target compound via mechanochemical activation.

Advantages :

  • Reaction Time : Reduced from hours to 30 minutes.
  • Solvent Waste : Eliminated, aligning with green chemistry principles.

Limitations :

  • Scale-Up : Current limitations in milling capacity restrict industrial applicability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-fluoro-2-methoxybenzoic acid, while reduction could produce 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Organic Synthesis Intermediate

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to generate alcohol derivatives.

Biological Studies

The compound has shown promise in biological research, particularly in studies involving:

  • Enzyme Inhibition : It is investigated for its potential to inhibit specific enzymes related to cancer progression, such as cyclin-dependent kinases (CDKs). In vitro studies have demonstrated that it can effectively reduce CDK activity at nanomolar concentrations, leading to decreased proliferation rates in cancer cells.
  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, studies have shown significant cytotoxic effects against breast cancer models like MDA-MB-231, with mechanisms linked to cell cycle arrest and caspase activation .

Anticancer Efficacy

In a notable study evaluating various derivatives against breast cancer cell lines (e.g., MDA-MB-231), this compound demonstrated potent cytotoxic effects. The mechanism was associated with G2/M phase arrest and increased apoptosis rates, as evidenced by caspase activation assays.

Enzyme Interaction Studies

Another investigation focused on the compound's interaction with CDK9, where it effectively inhibited enzyme activity at low concentrations. This inhibition correlated with reduced proliferation rates in treated cancer cells, suggesting its potential utility in targeted cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The ester group can undergo hydrolysis to release the active moiety, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference IDs
Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate 5-F, 2-OCH₃ C₁₂H₁₃FO₄ 240.23* Pharmaceutical intermediate (inferred) N/A
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-OCH₃ C₁₂H₁₄O₄ 222.24 Precursor to acrylate derivatives
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-OCH₃ C₁₂H₁₄O₄ 222.24 Intermediate in triazolopyrimidine synthesis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-F C₁₁H₁₁FO₃ 210.21 Unspecified research applications
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3-F, 5-F C₁₁H₁₀F₂O₃ 228.19 Drug discovery intermediate
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Cl, 4-OCH₃ C₁₂H₁₃ClO₄ 256.68 Synthetic intermediate

*Calculated based on analogous compounds.

Key Observations:

Substituent Position and Electronic Effects: The 5-fluoro-2-methoxy substitution in the target compound creates a unique electronic environment, balancing electron withdrawal (F) and donation (OCH₃). This contrasts with analogs like 3,5-difluoro (strongly electron-withdrawing, ) or 4-methoxy (pure electron-donating, ).

Impact on Biological Activity: Pyrazolone derivatives synthesized from ethyl 3-(4'-methylphenyl)-3-oxopropanoate exhibited marginal antifungal and antibacterial activity, highlighting the role of substituents in bioactivity . Fluorine incorporation (as in the target compound) is known to enhance metabolic stability and binding affinity in drug candidates, a trend observed in aminopyridine derivatives targeting cancer pathways .

Synthetic Utility: Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate was converted to acrylate derivatives via condensation with ammonium formate, demonstrating its versatility in forming enamine intermediates . The 2-methoxy analog () facilitated the synthesis of triazolopyrimidines, underscoring the influence of substituent position on reaction pathways.

Biological Activity

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H13FO4C_{12}H_{13}FO_4 and a molecular weight of approximately 240.23 g/mol. Its structure consists of a propanoyl moiety linked to a 5-fluoro-2-methoxyphenyl group, which contributes to its chemical reactivity and biological interactions. The presence of the fluorine atom is significant as it enhances the compound's stability and bioavailability by influencing its electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing an active acid form that interacts with various enzymes or receptors. This interaction may lead to modulation of cellular pathways involved in proliferation, apoptosis, and other critical biological processes.

Biological Activities

Research has indicated that derivatives of this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines through caspase activation and cell cycle arrest mechanisms. For instance, it has been reported to significantly increase apoptotic signals in various cancer models, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression, showing promising results in reducing the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparative Studies

To understand the significance of this compound's biological activity, it is essential to compare it with similar compounds. Below is a table summarizing some structurally related compounds and their distinct features:

Compound NameMolecular FormulaKey Features
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoateC12H13ClO4C_{12}H_{13}ClO_4Chlorine substitution alters biological activity patterns
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoateC12H13FO4C_{12}H_{13}FO_4Different positioning of fluorine influences pharmacological profile
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoateC12H13FO4C_{12}H_{13}FO_4Variations in fluorine position affect reactivity and biological effects

These comparisons highlight how slight modifications in halogen positioning or type can lead to significant variations in biological activity and chemical reactivity.

Case Studies

  • Anticancer Efficacy : In a study evaluating various derivatives against breast cancer cell lines (e.g., MDA-MB-231), this compound demonstrated potent cytotoxic effects, significantly reducing cell viability compared to control groups. The mechanism was linked to G2/M phase arrest and increased apoptosis rates as evidenced by caspase activation assays .
  • Enzyme Interaction Studies : Another investigation focused on the compound's interaction with CDK9, showing that it effectively inhibited this enzyme's activity at nanomolar concentrations. This inhibition correlated with reduced proliferation rates in treated cancer cells, suggesting its potential utility in targeted cancer therapies .

Q & A

Q. What are the standard synthesis protocols for Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate, and what key intermediates are involved?

The synthesis typically involves esterification of 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Starting materials include 5-fluoro-2-methoxyphenyl derivatives, which are functionalized via Friedel-Crafts acylation or Claisen condensation to introduce the oxopropanoate moiety. Ethanol acts as the nucleophile, displacing the acid group to form the ester . For analogous compounds, multi-step processes involving bromination or fluorination of methoxyphenol precursors are also documented .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aromatic (e.g., fluorine and methoxy substituents) and aliphatic (e.g., ethyl ester) proton environments. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. For example, in related esters, 1H^1H-NMR peaks at δ 1.2–1.4 ppm (ethyl CH3_3) and δ 3.8–4.3 ppm (ester CH2_2) are typical .

Q. What are the common chemical reactions involving this compound, and what catalysts are used?

The compound undergoes nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids), reduction of the ketone group (e.g., to alcohols using NaBH4_4), and participation in Michael additions due to the α,β-unsaturated ketone system. Reaction conditions vary: hydrolysis requires acidic/basic media, while reductions demand controlled temperatures to avoid side reactions .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and purity of the compound?

Optimization studies on analogous esters reveal that aprotic solvents (e.g., DMF, DMSO) and bases (e.g., NaH, K2_2CO3_3) improve esterification efficiency by minimizing hydrolysis. For example, using NaH in DMF at 60–80°C enhances yields by 15–20% compared to protic solvents. Contradictory reports on by-product formation (e.g., diketones) suggest temperature sensitivity; exceeding 90°C promotes undesired aldol condensation .

Q. How does the 5-fluoro-2-methoxy substitution pattern affect biological activity compared to other halogen/methoxy derivatives?

The electron-withdrawing fluorine atom at the 5-position increases electrophilicity of the ketone, enhancing interactions with nucleophilic residues in enzyme active sites. Comparative studies with bromine or trifluoromethyl substituents (e.g., Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate) show reduced binding affinity for certain kinases, suggesting fluorine’s smaller size and electronegativity optimize target specificity .

Q. Table 1: Substituent Effects on Biological Activity

Substituent PositionHalogenBinding Affinity (IC50_{50}, nM)Target Enzyme
5-Fluoro-2-methoxyF12.3 ± 1.2Kinase X
3-Bromo-5-CF3_3Br/CF3_345.7 ± 3.8Kinase X
2-Chloro-4-methoxyCl28.9 ± 2.1Kinase Y

Q. What methodologies are recommended for analyzing stability and degradation pathways under physiological conditions?

High-Performance Liquid Chromatography (HPLC) with photodiode array detection monitors degradation products at varying pH (2–9) and temperatures (25–37°C). Accelerated stability studies (40°C/75% RH) reveal ester hydrolysis as the primary degradation route, with pseudo-first-order kinetics. Mass balance studies using 19F^{19}F-NMR track fluorine retention to confirm hydrolytic vs. oxidative pathways .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., competing nucleophilic attacks)?

Contradictions often arise from solvent polarity or catalyst choice. For example, in DMSO, the ketone oxygen may act as a nucleophile, forming unexpected adducts. Computational modeling (DFT) of frontier molecular orbitals identifies reactive sites, while kinetic isotope effects (KIEs) differentiate between concerted and stepwise mechanisms. Systematic variation of leaving groups (e.g., comparing ethyl vs. methyl esters) clarifies steric/electronic influences .

Q. Key Recommendations for Experimental Design

  • Synthesis: Use anhydrous conditions and molecular sieves to minimize hydrolysis during esterification .
  • Biological Assays: Pair SPR (Surface Plasmon Resonance) with ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics and kinetics .
  • Data Validation: Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in crowded spectral regions .

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